molecular formula C24H26N2O2 B1209514 Carmoxirole CAS No. 98323-83-2

Carmoxirole

Cat. No. B1209514
CAS RN: 98323-83-2
M. Wt: 374.5 g/mol
InChI Key: AFSOIHMEOKEZJF-UHFFFAOYSA-N
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Patent
US05256673

Procedure details

4.68 g of methyl 1-benzenesulfonyl-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylate [obtainable from methyl 1-benzenesulfonyl-3-(4-chlorobutyl)-indole-5-carboxylate and 4-phenyl-1,2,3,6-tetrahydropyridine] are boiled with 1 g of KOH in 7 ml of water and 14 ml of ethanol for 16 hours, and the mixture is concentrated and worked up in the customary manner to give 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylic acid, m.p. 284°-285°.
Name
methyl 1-benzenesulfonyl-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylate
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:18]3[C:13](=[CH:14][C:15]([C:19]([O:21]C)=[O:20])=[CH:16][CH:17]=3)[C:12]([CH2:23][CH2:24][CH2:25][CH2:26][N:27]3[CH2:32][CH:31]=[C:30]([C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=4)[CH2:29][CH2:28]3)=[CH:11]2)(=O)=O)C=CC=CC=1.[OH-].[K+]>O.C(O)C>[C:33]1([C:30]2[CH2:31][CH2:32][N:27]([CH2:26][CH2:25][CH2:24][CH2:23][C:12]3[C:13]4[C:18](=[CH:17][CH:16]=[C:15]([C:19]([OH:21])=[O:20])[CH:14]=4)[NH:10][CH:11]=3)[CH2:28][CH:29]=2)[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:1.2|

Inputs

Step One
Name
methyl 1-benzenesulfonyl-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylate
Quantity
4.68 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C2=CC(=CC=C12)C(=O)OC)CCCCN1CCC(=CC1)C1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1CCN(CC1)CCCCC1=CNC2=CC=C(C=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.